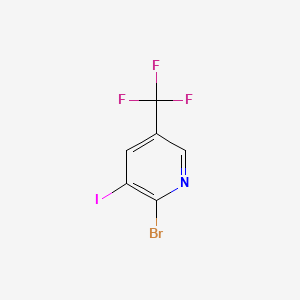

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine

Descripción general

Descripción

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the iodination of 2-Bromo-5-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Aplicaciones Científicas De Investigación

Synthetic Intermediate in Organic Chemistry

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Heterocyclic Synthesis | Utilized in the synthesis of diverse heterocycles, including pyridines and pyridones. |

| Trifluoromethylation | Acts as a precursor for introducing trifluoromethyl groups into other organic molecules. |

| Pharmaceutical Intermediates | Employed in the synthesis of intermediates for drugs targeting various diseases. |

Biological Activities

Research has indicated that compounds containing the pyridine ring, particularly those with halogen substituents like bromine and iodine, exhibit significant biological activities.

Case Study: TRPA1 Inhibition

A notable application of this compound is its potential role as an inhibitor of the transient receptor potential A1 (TRPA1) ion channel, which is associated with pain perception and inflammatory responses. The compound has been investigated for its ability to modulate TRPA1 activity, suggesting a possible therapeutic application in pain management.

Drug Development Potential

The unique structural features of this compound position it as a candidate for drug development. Its ability to interact with biological targets can lead to the creation of novel therapeutic agents.

Table 2: Potential Therapeutic Applications

| Disease Target | Mechanism of Action |

|---|---|

| Pain Disorders | Inhibition of TRPA1 channels to reduce pain sensation. |

| Respiratory Diseases | Potential use in formulations targeting respiratory inflammation. |

| Cancer Treatment | Investigated for its role in targeting specific cancer pathways. |

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Iodo-5-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity patterns compared to compounds with only one type of halogen.

Actividad Biológica

2-Bromo-3-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by the presence of bromine, iodine, and a trifluoromethyl group, exhibits distinct physicochemical properties that influence its reactivity and biological interactions.

The molecular formula of this compound is CHBrI FN, with a molecular weight of approximately 292.89 g/mol. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively penetrate biological membranes, which is crucial for its pharmacological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of halogen substituents modifies the electronic environment, influencing binding affinities to enzymes and receptors. This can lead to modulation of enzyme activity or receptor binding, making it a candidate for drug development aimed at specific therapeutic targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown varying degrees of antibacterial effects against different strains, with some derivatives demonstrating IC values in the low micromolar range .

| Compound | Concentration (mg/L) | Antibacterial Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 50 | 16 ± 3.0 |

| F1 | 100 | 30 ± 1.0 |

Anticancer Activity

In addition to antimicrobial effects, certain derivatives have shown promising anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, revealing potent inhibitory effects on cell proliferation. Notably, one study reported an IC value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong potential for further development .

Case Studies and Research Findings

- In Vivo Studies : A study involving the administration of a derivative in mice demonstrated no acute toxicity at doses up to 2000 mg/kg. The compound exhibited favorable pharmacokinetic profiles with sufficient oral bioavailability (31.8%) and clearance rates indicative of good metabolic stability .

- Target Interactions : Investigations into the interactions of this compound with specific molecular targets have revealed its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. This suggests potential applications in cancer therapy by preventing tumor spread .

Applications in Drug Discovery

Given its diverse biological activities and favorable pharmacokinetic properties, this compound serves as a valuable scaffold in drug discovery. Its derivatives are being explored for potential therapeutic applications in areas such as:

- Antimicrobial Agents : Targeting bacterial infections.

- Anticancer Drugs : Inhibiting tumor growth and metastasis.

- Enzyme Modulators : Developing specific inhibitors for therapeutic targets.

Propiedades

IUPAC Name |

2-bromo-3-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKOHHCEWRXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673518 | |

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-90-6 | |

| Record name | 2-Bromo-3-iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.